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Compound of Interest

Compound Name: (4-Methylcyclohexyl)methanol

Cat. No.: B126014

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol that exists as
a mixture of cis and trans isomers.[1] This technical guide provides a comprehensive overview
of the spectroscopic data for MCHM, including Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers,
scientists, and professionals in drug development and chemical analysis for the identification
and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. For (4-Methylcyclohexyl)methanol, both tH and 3C NMR are used to distinguish
between the cis and trans isomers.

'H NMR Data

The *H NMR spectrum of (4-Methylcyclohexyl)methanol shows distinct signals for the methyl
and hydroxymethyl protons, which differ slightly between the cis and trans isomers.
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. . Coupling
] Chemical Shift o
Assignment Isomer Multiplicity Constant (J,
(3, ppm)

Hz)
-CHs cis ~0.92 Doublet ~7.0
-CHs trans ~0.89 Doublet ~6.6
-CH2-OH cis ~3.55 Doublet ~6.6
-CH2-OH trans ~3.45 Doublet ~5.3
Cyclohexyl ] )

cis/trans ~1.20-2.16 Multiplet -

Protons

Data sourced from Dietrich et al., 2015.[2]

3C NMR Data

The proton-decoupled **C NMR spectrum of (4-Methylcyclohexyl)methanol displays six
distinct signals for each isomer, corresponding to the different carbon environments in the

molecule.
Other
C-1(-
Isomer C-2,C-6 C-3,C-5 C-4 -CHs Cyclohexy
CH20H)
IC
cis 66.31 38.09 29.87 30.62 19.99 25.16
trans 68.70 40.15 32.80 34.62 22.61 29.47

Chemical shifts are reported in ppm (8). Data sourced from Dietrich et al., 2015.

Infrared (IR) Spectroscopy

While a detailed experimental IR spectrum for (4-Methylcyclohexyl)methanol is not readily
available in public databases, the expected characteristic absorption bands can be predicted
based on its functional groups.
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. I Expected Absorption )
Functional Group Vibrational Mode Intensity
Range (cm™?)

Stretching (Hydrogen-

O-H (Alcohol) 3500 - 3200 Strong, Broad
bonded)

C-H (Alkane) Stretching 3000 - 2850 Strong

C-O (Primary Alcohol)  Stretching ~1050 Strong

The most prominent feature in the IR spectrum of (4-Methylcyclohexyl)methanol is expected
to be a broad and strong absorption band in the region of 3500-3200 cm~1, characteristic of the
O-H stretching vibration of the alcohol group.[3] Strong C-H stretching absorptions from the
cyclohexyl and methyl groups are expected between 3000 and 2850 cm~1. A strong C-O
stretching band for the primary alcohol should also be visible around 1050 cm~1.[3]

Mass Spectrometry (MS)

Detailed mass spectral data with a complete list of fragment ions for (4-
Methylcyclohexyl)methanol are not widely published. However, the fragmentation pattern can
be predicted based on the principles of mass spectrometry for alcohols.

The molecular ion peak (M*) for (4-Methylcyclohexyl)methanol would be observed at a
mass-to-charge ratio (m/z) of 128. Common fragmentation pathways for primary alcohols
include:

Loss of a water molecule (M-18): A peak at m/z 110 resulting from dehydration.[4]

» Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss
of a CH20H radical, would result in a fragment at m/z 97.

o Loss of the hydroxymethyl group: This would result in a fragment at m/z 97.

o Further fragmentation of the cyclohexane ring: This would produce a series of smaller
fragment ions.

Experimental Protocols
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NMR Spectroscopy

Sample Preparation: Dissolve 5-25 mg of (4-Methylcyclohexyl)methanol in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

Instrumentation: Acquire *H and *3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

'H NMR Acquisition:
o Use a standard pulse sequence.
o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.
o Alarger number of scans will be required compared to *H NMR.

o Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy (FTIR-ATR)

¢ Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance

(ATR) accessory is clean.

Background Scan: Record a background spectrum of the clean, empty ATR crystal to
subtract atmospheric contributions.

Sample Application: Place a small drop of neat (4-Methylcyclohexyl)methanol liquid onto
the center of the ATR crystal.

Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm~1.

Data Processing: Perform a baseline correction and label the major absorption peaks.
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o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of (4-Methylcyclohexyl)methanol in a
volatile organic solvent (e.g., dichloromethane or methanol).

e GC Conditions:

[e]

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

o

Injector Temperature: Set to a temperature that ensures efficient vaporization without
degradation (e.g., 250 °C).

o

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
a rate of 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Use helium at a constant flow rate.

o

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Scan Range: Set the mass scan range to cover the expected molecular ion and fragment
masses (e.g., m/z 30-200).

o lon Source Temperature: Typically around 230 °C.

Workflow Diagrams
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Relationship Between Spectra and Molecular Structure
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Caption: Spectra-Structure Correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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